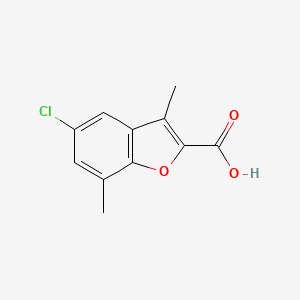

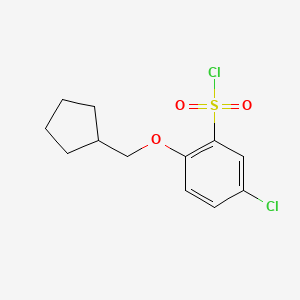

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid

Descripción general

Descripción

Benzofuran compounds, such as “5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid”, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran derivatives have been identified to possess strong anti-tumor properties. The structure of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid makes it a candidate for the development of anti-tumor agents. Researchers have synthesized various benzofuran compounds that have shown efficacy against different cancer cell lines, including human ovarian cancer cells .

Antibacterial Applications

The antibacterial potential of benzofuran derivatives is significant due to their ability to inhibit the growth of various bacterial strains. This makes 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid a valuable scaffold for developing new antibacterial drugs, especially in the face of rising antibiotic resistance .

Anti-Oxidative Effects

Compounds with benzofuran rings, such as 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid, have demonstrated anti-oxidative activities. These properties are beneficial in combating oxidative stress-related diseases and could lead to the development of treatments for conditions caused by reactive oxygen species .

Anti-Viral Therapeutics

Benzofuran derivatives have been explored for their anti-viral activities. For instance, macrocyclic benzofuran compounds have shown activity against the hepatitis C virus, suggesting that 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid could be used as a base for creating effective anti-viral medications .

Anti-Inflammatory Treatment

In the realm of anti-inflammatory treatments, benzofuran compounds like 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid can play a role in reducing inflammation. They do this by inhibiting the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation .

Synthesis of Complex Benzofuran Compounds

The unique structure of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid allows for its use in the synthesis of complex benzofuran derivatives. These derivatives are challenging to prepare, and the compound’s structure facilitates novel methods of construction, which are crucial for the advancement of medicinal chemistry .

Mecanismo De Acción

Target of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . .

Mode of Action

The mode of action of benzofuran derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways due to their diverse pharmacological activities

Result of Action

The molecular and cellular effects of benzofuran derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Propiedades

IUPAC Name |

5-chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSNUFGEJFBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1453892.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)

![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)